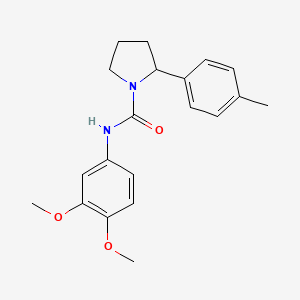
N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and two aromatic rings with methoxy and methyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methylbenzylamine.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate product with a carboxylating agent like phosgene or carbonyldiimidazole (CDI) under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-2-phenylpyrrolidine-1-carboxamide: Lacks the methyl group on the aromatic ring.
N-(3,4-dimethoxyphenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide is unique due to the presence of both methoxy and methyl groups on its aromatic rings, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1174868-98-4 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-8-15(9-7-14)17-5-4-12-22(17)20(23)21-16-10-11-18(24-2)19(13-16)25-3/h6-11,13,17H,4-5,12H2,1-3H3,(H,21,23) |
InChI Key |
ZJFDWCPWYCDQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11333247.png)

![N-(3,4-dimethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333258.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11333260.png)
![5-fluoro-3-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11333264.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11333278.png)
![N-(4-butylphenyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333293.png)
![N-[2-(propan-2-ylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11333299.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11333302.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone](/img/structure/B11333310.png)

![2-(4-fluorophenoxy)-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B11333329.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11333340.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11333348.png)
